3-Ethyl-3-methylpentane is a branched alkane with the molecular formula and a molecular weight of approximately 114.23 g/mol. It is one of the isomers of octane and is primarily found in gasoline, contributing to its performance characteristics. The compound is colorless and exists as a clear liquid at room temperature, with a boiling point of 118 °C and a melting point of -91 °C . Its structure can be represented by the SMILES notation "CCC(C)(CC)CC" and the InChI key "GIEZWIDCIFCQPS-UHFFFAOYSA-N" .
3-Ethyl-3-methylpentane does not have a known biological mechanism of action. It likely acts as an inert lipophilic molecule in biological systems due to its non-polar character.
3-Ethyl-3-methylpentane is classified as a flammable liquid []. Limited data exists on its specific toxicity, but alkanes like this are generally considered to have low acute toxicity. However, inhalation of vapors may cause drowsiness or dizziness, and ingestion can be fatal if it enters the airways []. 3-Ethyl-3-methylpentane is also very toxic to aquatic life [].
3-Ethyl-3-methylpentane is an organic compound classified as a branched-chain alkane. It is a colorless liquid at room temperature with a mild gasoline-like odor. Some of its physical properties relevant to scientific research include:
Due to its non-polar nature and relatively high boiling point, 3-ethyl-3-methylpentane finds use in various research applications, including:
This reaction indicates that one mole of 3-ethyl-3-methylpentane reacts with oxygen to produce carbon dioxide and water, releasing energy in the process. Additionally, it can participate in alkylation reactions, such as the alkylation of benzene, which has been studied to understand its reactivity .
3-Ethyl-3-methylpentane can be synthesized through various methods, including:
These methods are commonly used in petrochemical industries to produce various hydrocarbons from fossil fuels .
The primary application of 3-ethyl-3-methylpentane lies in its use as an additive in gasoline. Its branched structure helps improve the octane rating of fuels, which enhances engine performance and reduces knocking during combustion. Additionally, it may have applications in organic synthesis as a solvent or reagent in
3-Ethyl-3-methylpentane belongs to a class of branched alkanes that includes several similar compounds. Below are some notable comparisons:
Compound Name | Molecular Formula | Boiling Point (°C) | Unique Features |
---|---|---|---|
2-Methylheptane | C8H18 | 101.5 | Less branched than 3-ethyl-3-methylpentane |
2,2-Dimethylhexane | C8H18 | 90 | More branched structure |
3-Methylheptane | C8H18 | 104 | Different branching pattern |
Uniqueness: The unique feature of 3-ethyl-3-methylpentane lies in its specific branching at both the third carbon atom and the presence of an ethyl group, which distinguishes it from other octane isomers. This configuration contributes to its distinct physical properties and reactivity compared to other similar compounds .
Flammable;Irritant;Health Hazard;Environmental Hazard